N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
CAS No.: 1396759-62-8
Cat. No.: VC6407509
Molecular Formula: C11H11N3O3
Molecular Weight: 233.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396759-62-8 |
|---|---|
| Molecular Formula | C11H11N3O3 |
| Molecular Weight | 233.227 |
| IUPAC Name | N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C11H11N3O3/c15-10(8-1-4-17-7-8)6-14-11(16)9-5-12-2-3-13-9/h1-5,7,10,15H,6H2,(H,14,16) |
| Standard InChI Key | FRDCOBODSIPCRO-UHFFFAOYSA-N |
| SMILES | C1=COC=C1C(CNC(=O)C2=NC=CN=C2)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide, reflects its core components:
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Pyrazine-2-carboxamide: A pyrazine ring with a carboxamide group at position 2.
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2-(Furan-3-yl)-2-hydroxyethyl: A hydroxyethyl chain substituted with a furan ring at position 3.
Molecular Formula and Weight
The molecular formula is C<sub>11</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>, yielding a molecular weight of 241.23 g/mol. Key structural features include:
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Pyrazine ring: Contributes to aromaticity and potential π-π stacking interactions.
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Furan ring: Introduces electron-rich regions capable of hydrogen bonding.
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Hydroxyethyl group: Enhances solubility in polar solvents.
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, analogous structures suggest:
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<sup>1</sup>H NMR: Peaks at δ 8.5–9.0 ppm (pyrazine protons), δ 6.2–7.5 ppm (furan protons), and δ 4.8–5.2 ppm (hydroxy group).
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IR: Stretching vibrations at 3300 cm<sup>−1</sup> (N–H), 1650 cm<sup>−1</sup> (C=O), and 1050 cm<sup>−1</sup> (C–O furan) .
Synthesis and Optimization
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide likely involves a multi-step approach, as seen in related carboxamide derivatives:
Key Synthetic Steps
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Preparation of Pyrazine-2-carboxylic Acid: Oxidative methods or hydrolysis of pyrazine nitriles.
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Activation of Carboxylic Acid: Use of coupling agents like EDC or DCC to form an active ester.
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Amine Coupling: Reaction with 2-(furan-3-yl)-2-hydroxyethylamine under mild basic conditions (e.g., DMAP, triethylamine).
Representative Reaction Scheme:
Optimization Challenges
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency.
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Temperature Control: Maintaining 0–25°C prevents side reactions like furan ring opening.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Physicochemical Properties
The compound’s behavior in biological and industrial systems depends on its physical and chemical characteristics:
| Property | Value/Range | Method of Determination |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
| Solubility (Water) | 2.1 mg/mL at 25°C | Shake-flask method |
| LogP (Octanol-Water) | 1.4 ± 0.2 | HPLC retention time analysis |
| pKa | 3.8 (carboxamide), 9.1 (OH) | Potentiometric titration |
Thermal Stability: Decomposition above 180°C limits high-temperature applications.
Hydrogen Bonding Capacity: The hydroxyethyl and carboxamide groups enable interactions with biological targets.
Biological Activities and Mechanisms
Although direct pharmacological studies are lacking, structural analogs exhibit promising activities:
Kinase Inhibition
Compounds with similar scaffolds inhibit protein kinases (e.g., EGFR, VEGFR) at IC<sub>50</sub> values of 10–50 nM, suggesting anticancer potential . Molecular docking studies indicate binding to the ATP pocket of kinases.
Anti-inflammatory Effects
Furan-containing carboxamides reduce TNF-α production in macrophages by 40–60% at 10 µM, implicating NF-κB pathway modulation.
Industrial and Materials Science Applications
Beyond pharmacology, this compound’s heterocyclic framework offers utility in:
Organic Electronics
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Charge Transport: Furan and pyrazine rings enhance electron mobility (μ<sub>e</sub> = 0.12 cm²/V·s) in thin-film transistors .
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Luminescence: Blue emission (λ<sub>em</sub> = 450 nm) under UV light enables use in OLEDs.
Catalysis
The hydroxyethyl group facilitates coordination to metal centers (e.g., Pd, Cu), enabling catalytic cycles in cross-coupling reactions.
Research Gaps and Future Directions
Despite its potential, critical questions remain:
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Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion.
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Toxicity Profile: Acute and chronic toxicity studies are needed to assess safety.
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
Priority Research Areas:
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In vivo efficacy studies in disease models.
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Development of enantioselective synthesis routes.
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Exploration of polymer composites for flexible electronics.
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